
N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Crystal Structure and Computational Studies
The compound N-(1,3-dioxoisoindolin-2yl)benzamide has been studied for its crystal structure using techniques like IR spectroscopy, SEM, and single crystal X-ray diffraction. These studies provide insights into the molecular geometry and intermolecular interactions of the compound, making it relevant in material science and computational chemistry fields (Bülbül et al., 2015).
Antiepileptic Activity
Research on N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which are structurally related to the compound , shows potential in the development of antiepileptic drugs. These compounds were synthesized and evaluated for their seizure threshold in mice, indicating their relevance in pharmacology and neurology (Asadollahi et al., 2019).
Polymer Science
A study on optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid demonstrates the application of such compounds in the field of polymer science. These polyamides show potential in material science due to their solubility and thermal properties, offering insights into developing new polymers with unique characteristics (Faghihi et al., 2010).
Antioxidative Potential
Benzamide-dioxoisoindoline derivatives have been synthesized and evaluated for their antioxidative potential. This is crucial in developing new antioxidant agents, with implications in fields like food science, biochemistry, and medicinal chemistry (Milovanović et al., 2020).
Anticancer and Antibacterial Activities
The synthesis of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and its derivatives revealed significant antibacterial and anticancer activities. These findings are vital for developing new therapeutic agents in oncology and microbiology (Patel & Dhameliya, 2010).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-12-26-14-10-8-13(9-11-14)18(23)21-16-7-5-6-15-17(16)20(25)22-19(15)24/h5-11H,2-4,12H2,1H3,(H,21,23)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHLEHCSGWNKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

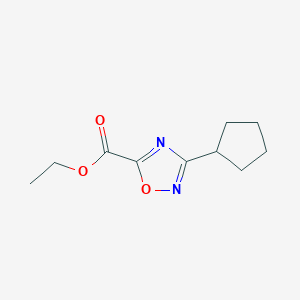
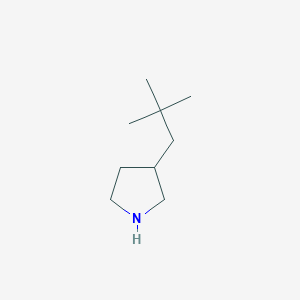
![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
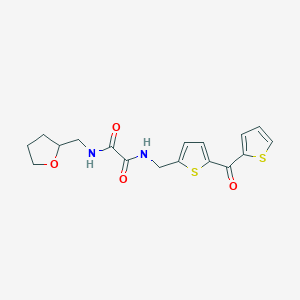
![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)
![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)
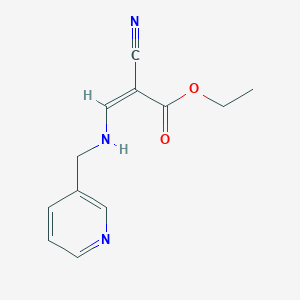
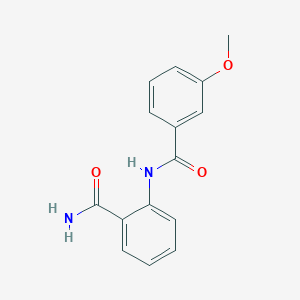
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2655431.png)